2-Decaprenylphenol
Description
2-Decaprenylphenol is a prenylated phenolic compound characterized by a decaprenyl (10-isoprene unit) side chain attached to a phenol moiety. It is identified via chromatographic properties, ultraviolet (UV) absorption maxima at 272 nm and 279 nm in cyclohexane, and a mass spectrometry peak at m/e = 764 . This compound plays a critical role in bacterial biosynthesis pathways, particularly as a precursor in the synthesis of quinones like ubiquinone (Coenzyme Q) . Its structure features a hydroxyl group at the C2 position of the aromatic ring, which is pivotal for its reactivity and downstream biochemical modifications .
Properties
Molecular Formula |
C56H86O |
|---|---|
Molecular Weight |
775.3 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]phenol |
InChI |
InChI=1S/C56H86O/c1-45(2)23-14-24-46(3)25-15-26-47(4)27-16-28-48(5)29-17-30-49(6)31-18-32-50(7)33-19-34-51(8)35-20-36-52(9)37-21-38-53(10)39-22-40-54(11)43-44-55-41-12-13-42-56(55)57/h12-13,23,25,27,29,31,33,35,37,39,41-43,57H,14-22,24,26,28,30,32,34,36,38,40,44H2,1-11H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |
InChI Key |
ITHUBQNZOUHCMG-GBBROCKZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and 2-Decaprenyl-6-Methoxyphenol
Key Findings:
Structural Differences : The 6-methoxy derivative differs by a methyl group at C6, increasing its molecular weight by 14 Da .
UV Absorption : Both compounds share identical UV profiles, indicating conserved aromaticity .
Chromatography : The methoxy group enhances hydrophobicity, altering retention times in chromatographic separation .
Biosynthesis: this compound is methylated at C6 using S-adenosyl methionine (SAM) to form the 6-methoxy derivative, a critical step in quinone biosynthesis .
Broader Context: Comparison with Other Phenolic Compounds
- 4,4'-(Propane-2,2-diyl)diphenol: A rigid, symmetric diphenol used in polymer synthesis. Unlike this compound, it lacks a prenyl chain and participates in industrial rather than biological processes .
- 4,4'-Sulfonyldiphenol: Features a sulfonyl bridge, conferring thermal stability. Its applications diverge entirely from this compound, emphasizing material science over biochemistry .
Research Implications
Biochemical Pathways: The methylation of this compound highlights SAM-dependent modifications in microbial metabolism .
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